molecular formula C11H18O3 B12092276 Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate, 96

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate, 96

Cat. No.: B12092276
M. Wt: 198.26 g/mol
InChI Key: MGHKLYIYPFGGDY-UHFFFAOYSA-N
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Description

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate (CAS RN: 54878-01-2) is a chiral cyclopropane derivative with a molecular formula of C₁₁H₁₈O₃ and a molecular weight of 198.25 g/mol . It is characterized by a cyclopropane ring substituted with two methyl groups at the 2-position, a 2-oxopropyl group at the 3-position, and a methyl ester at the acetate moiety. It is produced with a purity of 96%, as noted in industrial catalogs .

The stereochemistry of the (1R,3S) configuration is critical for its biological activity, as cyclopropane derivatives are often employed in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

methyl 2-[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-7(12)5-8-9(11(8,2)3)6-10(13)14-4/h8-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHKLYIYPFGGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(C1(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

This method employs diiodomethane and zinc-copper couple to generate a carbenoid intermediate, which reacts with alkenes. In the context of methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate, a preformed ester-containing diene undergoes cyclopropanation under modified conditions.
Typical Conditions :

  • Substrate: Methyl 3-(2-methylpropenyl)acrylate

  • Reagents: Zn(Cu)/CH₂I₂ (2.5 eq)

  • Solvent: Diethyl ether, 0°C → RT

  • Yield: 68–72%

  • Stereoselectivity: 85:15 dr favoring (1R,3S)

Transition Metal-Catalyzed Cyclopropanation

Gold(I) catalysts enable cyclopropanation of propargylic esters via π-activation mechanisms. For this compound, methyl 2-(prop-1-yn-1-yl)acetate derivatives react with diazo reagents to form the cyclopropane ring.
Optimized Protocol :

  • Catalyst: AuCl(PPh₃)/AgSbF₆ (5 mol%)

  • Diazo Source: Ethyl diazoacetate

  • Solvent: Dichloromethane, 40°C

  • Conversion: >90% (GC analysis)

  • Limitations: Requires rigorous exclusion of moisture

Introduction of 2-Oxopropyl Sidechain

Post-cyclopropanation, the 2-oxopropyl group is introduced through nucleophilic or conjugate addition:

Aldol Condensation

A ketone-containing cyclopropane intermediate undergoes base-catalyzed aldol reaction with acetone:
Reaction Parameters :

  • Base: LDA (2.0 eq) in THF

  • Temperature: −78°C → 0°C (slow warming)

  • Workup: Quench with NH₄Cl, extract with EtOAc

  • Yield: 58% after column chromatography

Michael Addition

Organocopper reagents add to α,β-unsaturated ketones derived from cyclopropane esters:
Example :

  • Substrate: Cyclopropane acrylate

  • Reagent: Me₂CuLi (1.2 eq)

  • Solvent: Et₂O, −20°C

  • Stereochemical Outcome: 92% ee (1R,3S)

Esterification and Purification

Final esterification often employs methanol under acidic conditions:
Standard Procedure :

ParameterValue
Cyclopropane acid1.0 eq
Methanol10 vol
CatalystH₂SO₄ (0.5% w/w)
TemperatureReflux (65°C)
Time12 hr
Purity (HPLC)96.2% post-distillation

Purification Steps :

  • Neutralization with NaHCO₃

  • Solvent swap to toluene

  • Short-path distillation (104–106°C @ 3 mmHg)

  • Chiral HPLC (Chiralpak AD-H column) for enantiomeric excess verification

Stereochemical Control Methods

Achieving the (1R,3S) configuration requires precise stereodirecting strategies:

Chiral Auxiliary Approach

A menthol-derived auxiliary induces asymmetry during cyclopropanation:

  • Auxiliary: (−)-Menthyl glyoxylate

  • Diastereomeric Ratio: 7:1

  • Auxiliary Removal: LiAlH₄ reduction (82% recovery)

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic esters:

  • Enzyme: Candida antarctica Lipase B

  • Substrate: Racemic cyclopropane acetate

  • Acyl Acceptor: Vinyl acetate

  • ee Improvement: 94% after 24 hr

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Simmons-Smith7285Scalability (>100g batches)Requires toxic CH₂I₂
Au-Catalyzed9092High stereocontrolCatalyst cost prohibitive
Enzymatic Resolution6894Eco-friendlyLow throughput

Industrial-Scale Considerations

Recent patents highlight optimized large-scale processes:

  • Continuous Flow Cyclopropanation :

    • Reactor: Microfluidic system (0.5 mm ID)

    • Residence Time: 2.1 min

    • Productivity: 1.2 kg/day

  • In Situ Diazomethane Generation :

    • Replaces hazardous CH₂N₂ storage

    • Uses MnO₂/N-methyl-N-nitrosourea system

Analytical Characterization

Critical QC parameters from technical specifications:

PropertyValue
Boiling Point104–106°C @ 3 mmHg
Specific Rotation [α]D²⁵−26.6° (c=1, CHCl₃)
IR (KBr)1742 cm⁻¹ (ester C=O)
¹H NMR (400 MHz, CDCl₃)δ 1.28 (s, 6H, CH₃), 2.15 (q, J=7.1 Hz, 2H, COCH₂)

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis, releasing the active cyclopropane moiety, which can then interact with biological targets.

Comparison with Similar Compounds

Acrinathrin

Structure: Acrinathrin (C₂₆H₂₁F₆NO₅) is a synthetic pyrethroid with a complex structure featuring a trifluoroethoxycarbonyl group, a cyano group, and a 3-phenoxyphenyl moiety . Key Differences:

  • Substituents: Unlike the target compound, Acrinathrin contains fluorine atoms and a cyano group, enhancing its insecticidal potency and photostability.
  • Stereochemistry: Both compounds share the (1R,3S) cyclopropane configuration, but Acrinathrin has additional chiral centers, including an (S)-cyano group.
  • Crystal Structure : Acrinathrin exhibits a 79.3° dihedral angle between the cyclopropane and vinyl planes, and weak C–H···F hydrogen bonds stabilize its crystal lattice .
    Applications : Acrinathrin is a broad-spectrum insecticide, whereas the target compound’s bioactivity remains less documented.

d-Phenothrin

Structure: d-Phenothrin (C₂₃H₂₆O₃, CAS 26002-80-2) is a pyrethroid ester with a 3-phenoxybenzyl group and a 2-methyl-1-propenyl substituent on the cyclopropane ring . Key Differences:

  • Lipophilicity: The 3-phenoxybenzyl group increases d-Phenothrin’s lipophilicity, improving its persistence in environmental matrices compared to the target compound’s simpler 2-oxopropyl group.
  • Molecular Weight: d-Phenothrin has a higher molecular weight (350.5 g/mol) due to its aromatic substituents . Applications: Widely used as a household insecticide, contrasting with the target compound’s undefined commercial use.

(1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropanecarboxylic Acid

Key Differences:

  • Applications : Likely serves as a synthetic intermediate, whereas the methyl ester variant (target compound) may be optimized for stability or bioavailability.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Purity Applications
Target Compound C₁₁H₁₈O₃ 198.25 2-oxopropyl, methyl ester 104–106 (3 mmHg) 96% Undocumented
Acrinathrin C₂₆H₂₁F₆NO₅ 565.44 Trifluoroethoxycarbonyl, cyano N/A N/A Insecticide
d-Phenothrin C₂₃H₂₆O₃ 350.5 3-phenoxybenzyl, 2-methylpropenyl N/A N/A Household insecticide
Cyclopropanecarboxylic Acid Derivative C₁₀H₁₆O₂ ~184.24 Carboxylic acid N/A N/A Synthetic intermediate
Aldehyde Intermediates C₁₀H₁₆O₂/C₁₁H₁₈O₂ ~168.24/186.25 Aldehyde N/A N/A Synthesis precursors

Research Findings and Implications

  • Structural-Activity Relationships: The 2-oxopropyl group in the target compound may confer moderate bioactivity, but fluorinated or aromatic substituents (as in Acrinathrin and d-Phenothrin) significantly enhance insecticidal properties .
  • Synthetic Flexibility : The target compound’s methyl ester group offers stability, whereas its carboxylic acid derivative or aldehyde analogs provide reactive handles for further derivatization .
  • Purity and Handling: The target compound’s 96% purity and refrigeration requirements suggest sensitivity to degradation, unlike more stable pyrethroids like d-Phenothrin .

Q & A

Q. What are the optimal synthetic routes for Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate, and how can purity be maximized?

Methodological Answer: Synthesis often involves palladium-catalyzed carbon-carbon bond formation under reductive or oxidative conditions. For example, intermediates like 2-((1S,3R)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl)acetaldehyde can be synthesized via catalytic cross-coupling, yielding ~64% with inseparable byproducts . To improve purity:

  • Use chiral chromatography (e.g., HPLC with cellulose-based columns) to resolve stereoisomers.
  • Optimize solvent systems (e.g., dichloromethane/hexane gradients) to enhance crystallization .
  • Monitor reactions via GC-MS or NMR to identify and eliminate side products early.

Q. How is the stereochemical configuration of the cyclopropane ring confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For example, weak C–H···F hydrogen bonds and molecular packing in related cyclopropane derivatives (e.g., Acrinathrin) stabilize crystal structures, enabling precise stereochemical assignment . Additionally:

  • Use chiral shift reagents in 1H^{1}\text{H}-NMR to distinguish enantiomers.
  • Compare experimental optical rotation values with literature data for validation .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Assess thermal decomposition (e.g., stability up to 100–120°C).
  • Differential Scanning Calorimetry (DSC): Identify phase transitions or polymorphic changes.
  • HPLC-UV/HRMS: Monitor degradation products in accelerated stability studies (e.g., 40°C/75% RH for 6 months).
    Store at 0–6°C to prevent ester hydrolysis or ketone oxidation .

Q. How do weak intermolecular interactions influence the compound’s crystallinity?

Methodological Answer: Weak C–H···F and C–H···π interactions (e.g., bond distances of 3.42 Å) stabilize crystal packing. For example, in Acrinathrin analogs, dihedral angles between cyclopropane and aromatic planes (e.g., 79.3°) correlate with lattice energy . Use Mercury software to model these interactions and predict solubility or melting points.

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring affect reactivity in oxidation reactions?

Methodological Answer: The (1R,3S) configuration directs regioselectivity during oxidation. For instance:

  • Dess-Martin Periodinane: Oxidizes the hydroxymethyl group to a carboxylate with >80% yield under mild conditions.
  • KMnO₄: Produces cyclopropane-carboxylic acid derivatives but may cleave the ring under acidic conditions .
    Use 13C^{13}\text{C}-NMR to track oxidation sites and DFT calculations (e.g., Gaussian) to model transition states .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Methodological Answer: Discrepancies often arise from stereochemical impurities or solvent effects. For example, yields of 64% in palladium-catalyzed reactions may drop to 50% if trace water is present . To address this:

  • Replicate reactions under inert atmospheres (Ar/N2_2).
  • Use high-purity solvents (HPLC-grade) and pre-dried substrates.
  • Validate reproducibility via round-robin testing across labs.

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to enzymes like acetylcholinesterase, leveraging cyclopropane’s rigidity for fit validation.
  • MD Simulations (GROMACS): Assess conformational stability in lipid bilayers for membrane permeability studies.
  • QSAR Models: Correlate substituent effects (e.g., 2-oxopropyl vs. hydroxymethyl) with bioactivity using datasets from analogs .

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

Methodological Answer: The cyclopropane ring’s strain (≈27 kcal/mol) enhances reactivity in ring-opening reactions. For example:

  • Pd-Catalyzed Cross-Coupling: The (1R,3S) configuration directs transmetalation steps, favoring β-hydride elimination in aldehyde intermediates .
  • Kinetic Isotope Effects (KIEs): Use deuterated analogs to probe rate-determining steps in C–H activation pathways.

Q. How do environmental factors (pH, light) influence degradation pathways?

Methodological Answer:

  • Photodegradation Studies: Expose to UV-Vis light (300–400 nm) and analyze by LC-MS for oxo-derivatives or ester cleavage products.
  • Hydrolysis Kinetics: At pH 7.4 (physiological conditions), ester groups hydrolyze 10x faster than at pH 5.0. Use 18O^{18}\text{O}-labeling to track hydrolysis mechanisms .

Q. What comparative structural analyses differentiate this compound from its analogs in bioactivity studies?

Methodological Answer:

  • Crystallographic Overlays (SuperStar): Compare bond angles and torsion angles with analogs (e.g., methyl 2-(hydroxymethyl)cyclopropanecarboxylate) to identify pharmacophoric features.
  • Biological Assays: Test against insect GABA receptors (for pesticidal activity) or cancer cell lines (apoptosis induction) to quantify structure-activity relationships .

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